molecular formula C13H12O4 B15232233 2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde

2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde

Cat. No.: B15232233
M. Wt: 232.23 g/mol
InChI Key: PUBQBHGPMXIGIP-UHFFFAOYSA-N
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Description

2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde is a naphthalene derivative characterized by a hydroxy group at position 2, methoxy groups at positions 6 and 7, and an aldehyde functional group at position 1. This compound’s structure confers unique electronic and steric properties, making it relevant in organic synthesis, pharmaceuticals, and materials science. Its reactivity is influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde, which may facilitate applications in catalysis or as a precursor for bioactive molecules.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

2-hydroxy-6,7-dimethoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C13H12O4/c1-16-12-5-8-3-4-11(15)10(7-14)9(8)6-13(12)17-2/h3-7,15H,1-2H3

InChI Key

PUBQBHGPMXIGIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=C2C=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde typically involves the functionalization of naphthalene derivatives. One common method is the formylation of 2-hydroxy-6,7-dimethoxynaphthalene using Vilsmeier-Haack reaction conditions. This involves the reaction of 2-hydroxy-6,7-dimethoxynaphthalene with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 1-position.

Industrial Production Methods

Industrial production of 2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic or basic conditions.

Major Products Formed

    Oxidation: 2-Hydroxy-6,7-dimethoxy-1-naphthoic acid.

    Reduction: 2-Hydroxy-6,7-dimethoxy-1-naphthylmethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde is often related to its ability to participate in various chemical reactions. For instance, its hydroxyl and methoxy groups can form hydrogen bonds, influencing the compound’s reactivity and interaction with other molecules. In biological systems, it may interact with specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde with structurally related naphthalene derivatives, emphasizing substituent patterns, functional groups, and regulatory identifiers:

Compound Name CAS Number Molecular Formula Functional Groups Key Differences Applications/Notes
2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde Not provided C₁₃H₁₂O₄ -OH (C2), -OCH₃ (C6, C7), -CHO (C1) Reference compound Potential synthetic intermediate
6,7-Dimethoxy-1-naphthaldehyde Not provided C₁₃H₁₂O₃ -OCH₃ (C6, C7), -CHO (C1) Lacks hydroxyl group at C2 Likely less polar than hydroxy analog
(6-Methoxynaphthalen-2-yl)acetic Acid 23981-47-7 C₁₃H₁₂O₃ -OCH₃ (C6), -CH₂COOH (C2) Carboxylic acid replaces aldehyde Anti-inflammatory precursor (e.g., naproxen derivatives)
6,7-Dimethoxyquinoxalin-2(1H)-one 5739-98-0 C₁₀H₈N₂O₃ -OCH₃ (C6, C7), ketone (C2) Quinoxaline backbone; no aldehyde Used in pharmaceutical impurity testing
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 842-18-2 C₁₀H₆K₂O₇S₂ -OH (C7), -SO₃K (C1, C3) Sulfonate groups; potassium counterions Industrial dye intermediate

Key Observations:

Functional Group Impact: The aldehyde group in 2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde enhances electrophilicity, enabling nucleophilic additions (e.g., condensations), unlike the carboxylate in (6-Methoxynaphthalen-2-yl)acetic Acid .

Structural Backbones: Quinoxaline derivatives (e.g., 6,7-Dimethoxyquinoxalin-2(1H)-one) exhibit heterocyclic nitrogen atoms, altering redox behavior and bioavailability compared to purely aromatic naphthaldehydes .

Regulatory and Safety Profiles: Compounds like 6,7-Dimethoxyquinoxalin-2(1H)-one are classified under stringent safety protocols (e.g., UN GHS), suggesting handling precautions for toxicity or reactivity .

Computational and Analytical Insights

Density Functional Theory (DFT) :

  • Becke’s hybrid functional () and Lee-Yang-Parr correlation () are critical for predicting thermochemical properties (e.g., bond dissociation energies) when experimental data are scarce. For instance, the exact exchange component in DFT improves accuracy for molecules with conjugated systems like naphthaldehydes .

Mass Spectrometry: High-resolution mass spectrometry (HRMS) differentiates isomers (e.g., distinguishing 2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde from quinoxaline analogs). Discrepancies between computed and observed masses (e.g., ±0.01 Da) aid in structural validation, as noted in .

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